mPEG6-Mal

Descripción

Polyethylene (B3416737) Glycol (PEG) Functionality in Contemporary Science

Polyethylene glycol is a hydrophilic synthetic polymer characterized by repeating ethylene (B1197577) oxide units (-O-CH₂-CH₂-) pharmafeatures.com. Its excellent water solubility, low toxicity, and non-immunogenicity make it a preferred polymer in various scientific disciplines, including drug delivery, surface modification, and bioassays cd-bioparticles.netmsesupplies.com. The versatility of PEG stems from its ability to be synthesized across a wide range of molecular weights and functionalized with various reactive groups at its termini.

Role of Monodispersed PEG Oligomers in Precision Research

Traditionally, commercially available PEG is polydisperse, meaning it is a mixture of polymer chains with a distribution of molecular weights pharmafeatures.compolypure.com. While useful for many applications, this polydispersity can introduce variability and complexity in research requiring precise control over molecular size and properties. Monodispersed PEG oligomers, in contrast, consist of molecules with a single, defined chain length and exact molecular weight pharmafeatures.comcd-bioparticles.netmsesupplies.compolypure.com. This molecular uniformity is critical in precision research, particularly in drug development and pharmaceutical applications, where precise dosing and predictable performance are paramount pharmafeatures.compolypure.com. The use of monodispersed PEGs allows for a deeper understanding of reaction dynamics, facilitates purification and analysis, and ensures minimal impurities, leading to more reliable and consistent outcomes polypure.com. Techniques such as MALDI-TOF mass spectrometry are used to confirm the single molecular weight of monodispersed PEG derivatives organixinc.com.

Strategic Importance of the Methoxypolyethylene Glycol (mPEG) Architecture

The methoxypolyethylene glycol (mPEG) architecture is a specific type of PEG where one terminus is capped with a stable methyl ether group (-OCH₃), rendering it monofunctional biochempeg.com. This capping prevents unwanted reactions at that end of the PEG chain, ensuring that reactions occur specifically at the other, functionalized terminus. This controlled monofunctionality is strategically important in applications where a single point of attachment or modification is desired, such as in creating well-defined conjugates or modifying surfaces without cross-linking. The hydrophilic nature of the mPEG chain also enhances the solubility of conjugated molecules in aqueous media, a crucial factor for biological applications chemdad.componsure.combroadpharm.com.

The Maleimide (B117702) Moiety as a Pivotal Reactive Handle

The maleimide group is a four-membered cyclic imide containing a reactive double bond wikipedia.org. It is a highly valuable functional group in organic synthesis and bioconjugation due to its specific reactivity.

Chemical Reactivity and Selectivity in Bioconjugation

A defining feature of maleimide reactivity is its susceptibility to additions across its double bond, particularly through Michael additions wikipedia.org. In bioconjugation, the maleimide group exhibits high selectivity towards thiol (sulfhydryl) groups, which are relatively scarce in proteins, primarily found in cysteine residues cd-bioparticles.comnih.govthno.orgpapyrusbio.com. The reaction between a maleimide and a thiol group proceeds via a thio-Michael addition, forming a stable covalent thioether linkage cd-bioparticles.comthno.orgpapyrusbio.com. This reaction is typically fast and efficient under mild conditions, often at physiological pH (between 6.5 and 7.5), minimizing undesirable side reactions with other functional groups commonly found in biomolecules, such as amines ponsure.comthno.orgnih.gov. This selectivity is crucial for site-specific modification of proteins and peptides nih.govpapyrusbio.comnih.gov. While maleimide-thiol conjugates have historically been considered irreversible, recent studies have explored their reversibility and stability, particularly concerning hydrolysis and thiol exchange reactions with abundant intracellular thiols like glutathione (B108866) wikipedia.orgnih.govpapyrusbio.comcreativepegworks.com. Strategies to enhance the stability of maleimide-thiol adducts are an ongoing area of research papyrusbio.comcreativepegworks.com.

Significance of the Maleimide Group in Targeted Synthesis

The maleimide group's specific reactivity makes it highly significant in targeted synthesis, particularly in the creation of bioconjugates for therapeutic and diagnostic applications wikipedia.orgcd-bioparticles.comnih.govthno.org. By selectively reacting with thiol groups, maleimide-functionalized molecules can be precisely attached to target biomolecules, such as antibodies or peptides, at specific cysteine residues nih.govthno.orgpapyrusbio.com. This targeted approach is fundamental in developing antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery to diseased cells cd-bioparticles.comnih.govcreativepegworks.com. Maleimide-activated carbohydrates have also been synthesized for site-specific glycosylation of peptides and proteins nih.gov. The ability to control the conjugation site and stoichiometry through maleimide chemistry is vital for producing homogeneous conjugates with predictable properties and improved efficacy thno.org.

Overview of mPEG6-Mal’s Distinctive Contribution to Advanced Materials and Bio-Conjugation

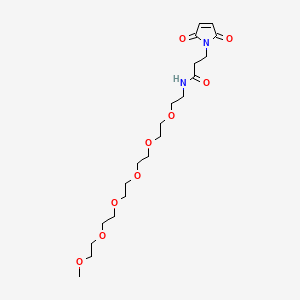

This compound is a specific monodispersed PEG derivative featuring a methoxy (B1213986) cap at one end and a maleimide group at the other, with a PEG chain consisting of six ethylene glycol units msesupplies.comchemdad.comnih.gov. This precise structure provides a unique combination of properties. The mPEG6 segment contributes water solubility and a defined molecular size, while the maleimide group offers a highly selective handle for covalent attachment to thiol-containing molecules or surfaces chemdad.componsure.combroadpharm.com.

This compound serves as a valuable linker molecule in various advanced chemical and biomedical applications. Its monodispersed nature ensures consistency and reproducibility in conjugation reactions, which is particularly important for developing well-characterized materials and bioconjugates pharmafeatures.compolypure.com. The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of conjugated molecules, such as increasing circulation time and reducing aggregation and immunogenicity pharmafeatures.comcd-bioparticles.netponsure.com.

The maleimide functionality allows this compound to be used in the precise modification of proteins, peptides, and other biomolecules containing accessible thiol groups msesupplies.combiochempeg.com. It is also employed in the functionalization of surfaces and nanomaterials for applications in biosensing, bioimaging, and drug delivery msesupplies.comcd-bioparticles.compapyrusbio.combiochempeg.com. The defined length of the PEG6 linker provides a specific spatial separation between the mPEG chain and the conjugated entity, which can be important for maintaining the biological activity of biomolecules or controlling the properties of modified materials.

Broad Scope of Applications in Emerging Research Fields

The distinct chemical structure of this compound facilitates its broad application across several emerging research fields. Its primary utility lies in its ability to undergo selective conjugation reactions, predominantly with sulfhydryl (thiol, -SH) groups present in biomolecules like peptides, proteins, and antibodies, as well as on the surface of modified materials ponsure.combiochempeg.com. This reaction, a Michael addition, is highly efficient and forms a stable thioether bond under mild conditions, typically at a pH range of 6.5-7.5 ponsure.com. This specificity is crucial for site-specific modifications, minimizing unwanted side reactions and preserving the biological activity of delicate molecules.

In biomedical research, this compound is frequently employed in the field of PEGylation biochempeg.com. PEGylation is a process of conjugating PEG chains to molecules, which can enhance their solubility, stability, and reduce immunogenicity msesupplies.com. For instance, mPEG-maleimide derivatives are utilized as thiol-reactive pegylation reagents ponsure.com. The resulting PEGylated molecules can exhibit improved pharmacokinetic profiles, making them more effective for therapeutic or diagnostic purposes. While specific dosage and administration information are outside the scope, the fundamental chemical modification facilitated by this compound underpins the development of such advanced materials.

Beyond biomolecule modification, this compound finds applications in the creation of functional materials and surfaces. Its ability to react with thiol-modified surfaces allows for the grafting of PEG chains, altering the surface properties, such as reducing non-specific protein adsorption or improving biocompatibility msesupplies.com. This is relevant in the development of biosensors, biomaterials, and drug delivery systems.

Furthermore, this compound is utilized in the synthesis of more complex molecular probes and linkers. For example, it can be incorporated into polymeric structures or used to attach reporter molecules or targeting ligands to various platforms. Research findings indicate its use in bioconjugation studies and in the creation of polymeric mass tags for techniques like mass cytometry bioglyco.comscispace.comrsc.org.

Table 1 summarizes some key areas of application for this compound based on its reactivity and properties.

| Application Area | Key Function of this compound | Examples of Research Focus |

| Biomolecule Modification | Site-specific PEGylation via thiol conjugation | Enhanced solubility, stability, reduced immunogenicity of peptides, proteins, antibodies. |

| Functional Material Synthesis | Surface modification, creation of linkers/probes | Development of biosensors, biocompatible materials, drug delivery systems, mass tags. msesupplies.comrsc.org |

| Bioconjugation | Formation of stable linkages | Attaching molecules to biomolecules or surfaces for various research purposes. bioglyco.comscispace.com |

Evolution of this compound from Fundamental Chemistry to Applied Science

The evolution of this compound's role in research is intrinsically linked to the broader advancements in polymer chemistry, particularly the understanding and manipulation of polyethylene glycol, and the development of selective conjugation strategies. Polyethylene glycol, a well-established hydrophilic and biocompatible polymer, has been widely used in various fields for decades msesupplies.com. Its favorable properties, such as water solubility and low toxicity, made it an attractive candidate for modifying other molecules and materials.

The development of functionalized PEGs, where reactive groups are introduced at the termini of the polymer chain, marked a significant step. The maleimide group is a particularly valuable functionalization due to its specific reactivity with thiols under physiological or near-physiological conditions, avoiding reactions with other nucleophilic groups commonly found in biological systems ponsure.combiochempeg.com. This specificity was a key advancement, enabling controlled and targeted modifications.

The progression from polydisperse PEG, which is a mixture of polymer chains with varying molecular weights, to monodispersed PEG, where the polymer chains have a defined number of repeating units (like the six units in mPEG6), represents another crucial evolutionary step msesupplies.com. Monodispersed PEGs offer greater control and reproducibility in conjugation reactions and material synthesis, as the properties of the resulting conjugate or material are directly influenced by the precise molecular weight of the PEG chain. This precision is particularly important in applications requiring well-defined structures and consistent performance.

The "mPEG6" designation specifically indicates a monomethyl ether PEG with exactly six ethylene glycol units. This level of structural control allows researchers to fine-tune the properties of the resulting conjugates, such as solubility, size, and pharmacokinetics, with greater accuracy.

The integration of this precisely defined PEG structure with the highly reactive maleimide functionality in this compound exemplifies the evolution from fundamental polymer chemistry to a tool tailored for specific applications in applied science, particularly in the complex environments of chemical and biomedical research. Research findings highlighting its use in creating well-defined conjugates for specific applications underscore this evolution rsc.org.

Table 2 illustrates the progression in PEG technology leading to compounds like this compound.

| Stage of Evolution | Type of PEG | Key Characteristics | Impact on Research |

| Early PEG Chemistry | Polydisperse PEG | Mixture of chain lengths, average molecular weight. | General hydrophilicity enhancement, early biomaterial development. |

| Functionalized Polydisperse PEG | Polydisperse PEG with reactive ends | Reactivity with specific groups (e.g., maleimide). | Enabled conjugation, but with variability due to polydispersity. |

| Monodispersed PEG | Defined chain length | Precise molecular weight, structural uniformity. | Improved control and reproducibility in conjugations and material synthesis. msesupplies.com |

| Functionalized Monodispersed PEG (e.g., this compound) | Defined chain length with specific reactive end | Precise structure, specific reactivity (maleimide for thiols). | Enabled site-specific, controlled modifications for advanced applications. ponsure.combiochempeg.commsesupplies.com |

The continued exploration of this compound in diverse research projects reflects its established utility and potential for further innovation in creating sophisticated chemical entities and functional materials for various scientific endeavors.

Structure

2D Structure

Propiedades

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O9/c1-26-8-9-28-12-13-30-16-17-31-15-14-29-11-10-27-7-5-21-18(23)4-6-22-19(24)2-3-20(22)25/h2-3H,4-17H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYWOIZSFVKCGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Functionalization Strategies for Mpeg6 Mal

Advanced Synthetic Routes to mPEG6-Mal and its Derivatives

The synthesis of mPEG-maleimide derivatives involves strategies aimed at achieving high purity and yield, essential for their application in pharmaceuticals and biomaterials. Traditional multi-step methods can suffer from undesirable by-products and broad molecular weight distribution google.com. Consequently, advanced routes focus on optimization and developing more efficient processes.

Optimized Synthesis Protocols for High Purity and Yield

Achieving high purity and yield in mPEG-maleimide synthesis is critical for reproducible bioconjugation and downstream applications. Impurities, such as bifunctional PEG (PEG diol) in the starting material or side products from incomplete reactions, can lead to heterogeneous conjugates google.comresearchgate.net. Optimized protocols often involve careful control of reaction conditions, reagent stoichiometry, and purification steps.

Another method described for preparing PEG-Mal involves the direct ethoxylation of N-(2-hydroxyethyl)maleimide under specific reaction conditions google.com. This approach aims to synthesize PEG-Mal of a desired molecular weight by controlling the polymerization process google.com.

Single-Step Modular Approaches in mPEG-Maleimide Synthesis

Single-step modular approaches offer advantages in terms of efficiency and potentially higher purity by reducing the number of synthetic steps and intermediate purification stages. A single-step modular approach for the synthesis of maleimidophenyl-PEG (MPPEG) has been developed, involving the condensation of p-maleimidophenyl isocyanate with mPEG researchgate.netnih.gov. This method has been optimized to achieve a product purity of 80% researchgate.netnih.gov.

Another single-step "click" method has been reported for the preparation of vinyl sulfones of mPEG, among other hydroxyl-terminated polymers. This reaction involves the solubilization of mPEG in alkaline solution followed by Michael-type addition of alkoxide ions using divinylsulfone as an acceptor conicet.gov.ar. While this specifically describes vinyl sulfones, it illustrates the principle of single-step functionalization of mPEG-OH.

Chemo-Enzymatic Synthesis of Functionalized PEG Derivatives

Chemo-enzymatic synthesis combines chemical and enzymatic reactions to synthesize complex molecules. While the search results did not provide specific details on the chemo-enzymatic synthesis of this compound, enzymatic methods have been explored for PEGylation using amino PEG, suggesting potential avenues for incorporating enzymatic steps in the synthesis or functionalization of PEG derivatives mcmaster.ca. Further research would be needed to detail specific chemo-enzymatic routes to mPEG-maleimide structures.

Strategies for Functionalization of mPEG Precursors

The synthesis of mPEG-maleimide often involves the functionalization of readily available mPEG precursors, primarily mPEG-Hydroxyl (mPEG-OH) and mPEG-Amine (mPEG-NH2).

Derivatization from mPEG-Hydroxyl (mPEG6-OH)

mPEG-Hydroxyl (mPEG-OH), such as mPEG6-OH (PubChem CID: 90207), serves as a common starting material for the synthesis of various mPEG derivatives nih.govfishersci.ca. The terminal hydroxyl group can be converted into a more reactive leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions google.comconicet.gov.ar.

One route from mPEG-OH to mPEG-maleimide involves tosylation of mPEG-OH using p-toluenesulfonyl chloride, followed by reaction with ammonia (B1221849) water to produce mPEG-amine google.comconicet.gov.argoogle.com. This mPEG-amine can then be further modified to introduce the maleimide (B117702) group google.comatlantis-press.com.

Another method for preparing PEG-Mal involves the direct ethoxylation of N-(2-hydroxyethyl)maleimide, where N-(2-hydroxyethyl)maleimide acts as an initiator for the polymerization of ethylene (B1197577) oxide, effectively building the PEG chain onto the maleimide moiety google.com.

Conversion of mPEG-Amine (mPEG6-NH2) to Maleimide-Terminated Structures

mPEG-Amine (mPEG-NH2), including mPEG6-NH2 (PubChem CID: 66249, 19973405), is a key intermediate in the synthesis of mPEG-maleimide derivatives chem960.comchem960.comsigmaaldrich.combiochempeg.com. The terminal amine group provides a reactive handle for the introduction of the maleimide functionality.

A common strategy involves the reaction of mPEG-amine with maleic anhydride (B1165640) to form a maleamic acid derivative google.comgoogle.comatlantis-press.com. This maleamic acid can then be cyclized under dehydrating conditions to form the maleimide ring google.comgoogle.comatlantis-press.com. For example, the reaction of mPEG-amine with maleic anhydride in a solvent like dioxane can yield mPEG-maleic acid atlantis-press.com. Subsequent cyclization of mPEG-maleic acid can be achieved using reagents like acetic anhydride and sodium acetate (B1210297) atlantis-press.com.

Another method involves reacting mPEG-amine with a maleimide-containing activated ester, such as N-(γ-maleimidobutyryloxy)succinimide ester (GMBS). This reaction converts the primary amine to a maleimide group via the formation of a stable amide bond, followed by reaction with the maleimide moiety of GMBS nih.gov. This approach is a common method for introducing a maleimide group onto an amine-terminated molecule.

The conversion of mPEG-amine to maleimide-terminated structures is a well-established method for preparing mPEG-maleimide reagents used in bioconjugation, particularly for targeting thiol groups biochempeg.comnanocs.net.

Alternative Precursors and Their Chemical Transformations

The synthesis of this compound typically involves the functionalization of a methoxy-terminated PEG chain with a maleimide group. While the direct reaction between mPEG6-OH and a maleimide-introducing reagent is a common route, alternative precursors and chemical transformations can be employed.

One approach involves starting with a different functional group on the mPEG6 chain and then converting it to the maleimide. For instance, mPEG6-OH (hexaethylene glycol monomethyl ether) can serve as a precursor biochempeg.com. The terminal hydroxyl group can be transformed into other reactive functionalities, such as an amine or an activated ester, which can then be reacted with a maleimide-containing compound or undergo reactions to form the maleimide ring in situ.

Another alternative could involve using mPEG chains with different end groups, such as mPEG-amine (mPEG-NH2) frontiersin.org. The amine group can be directly reacted with a maleic anhydride derivative followed by cyclization to form the maleimide. Research has shown the synthesis of N-aryl maleimide-terminated PEGs via maleimidation with agents like p-maleimidophenyl isocyanate (PMPI), which transforms hydroxyl groups into N-aryl maleimide groups in a one-pot reaction rsc.orgrsc.org. This suggests that modified isocyanates could potentially be used with mPEG6-OH to introduce a maleimide functionality.

The choice of precursor and transformation method can influence the purity, yield, and specific characteristics of the resulting this compound product. Factors such as reaction efficiency, potential side reactions, and the ease of purification of the final product are key considerations when selecting alternative synthetic routes.

Purity and Functionalization Efficiency Assessment

The purity of this compound and the efficiency of maleimide functionalization are critical parameters that directly impact its performance in downstream applications, particularly in conjugation reactions. Impurities or incomplete functionalization can lead to reduced conjugation yields, unwanted side reactions, and heterogeneity in the final conjugated product.

Methodologies for Quantifying Maleimide Functionalization

Quantifying the degree of maleimide functionalization is essential for characterizing this compound. Several analytical methodologies can be employed for this purpose.

One common approach involves exploiting the highly selective reaction of maleimide groups with thiols. The Ellman's test, typically used for quantifying thiol groups, can be adapted to quantify maleimide groups indirectly. This method involves reacting the maleimide-functionalized PEG with a known excess of a thiol-containing compound (such as L-cysteine or 2-mercaptoethanol) and then quantifying the remaining unreacted thiol using Ellman's reagent (DTNB) researchgate.netacs.orgnih.gov. The decrease in thiol concentration is directly proportional to the initial maleimide concentration. This method has been used to determine PEG coupling efficiencies on nanoparticles researchgate.netnih.gov.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for assessing maleimide functionalization and purity rsc.orgrsc.org. HPLC can separate the functionalized PEG from unreacted starting materials and other impurities. By using appropriate detection methods (e.g., UV detection if the maleimide or a co-eluting impurity has a chromophore, or refractive index detection for PEG), the proportion of maleimide-functionalized product can be determined. HPLC analysis has been shown to be effective for characterizing N-aryl maleimide-based PEGs and quantifying functionalized polymers rsc.orgrsc.org.

Other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can also be used to quantify functionalization by analyzing characteristic peaks corresponding to the maleimide group and the PEG chain frontiersin.orgrsc.orgnih.gov. For this compound, 1H NMR can provide information on the ratio of the terminal methoxy (B1213986) group protons to the protons in the maleimide ring and the repeating ethylene glycol units.

Mass Spectrometry (MS), including techniques like MALDI-TOF MS and ESI-TOF-MS, can provide information about the molecular weight distribution and the presence of different species, helping to assess functionalization and identify impurities rsc.orgrsc.orgacs.org. Charge-reduction mass spectrometry (CRMS) coupled with 2D-LC has been developed for the characterization of high molecular weight multi-arm functionalized PEG-maleimide, enabling the sensitive characterization of the entire impurity profile researchgate.netnih.govacs.org.

Impact of Synthetic Purity on Subsequent Conjugation Reactions

The synthetic purity of this compound is paramount for successful and efficient conjugation reactions, particularly with thiol-containing molecules like proteins and peptides creativepegworks.combiocompare.com. Impurities present in the this compound product can significantly interfere with the conjugation process.

Furthermore, impurities containing reactive functional groups could react with the target molecule or the this compound itself, leading to the formation of unwanted byproducts and increasing the heterogeneity of the conjugation mixture. This heterogeneity can complicate purification and characterization of the final conjugate and may impact its biological activity or stability.

High purity ensures that the maleimide functional group is the primary reactive species, leading to site-specific and efficient conjugation with thiols via the Michael addition reaction, forming a stable thioether bond creativepegworks.com. Studies have highlighted the importance of using pure peptide and linker for efficient PEGylation and high purity conjugates biocompare.com. Achieving high purity in maleimide synthesis, often through methods like silica (B1680970) gel column purification and recrystallization, is crucial google.com.

Monodispersity Characterization of this compound

Monodispersity refers to the uniformity of the polymer chains in terms of molecular weight. For this compound, being a monodisperse PEG derivative, it ideally consists of molecules with exactly six ethylene glycol units. Characterizing the monodispersity is important to ensure consistency in its physical and chemical properties and predictable behavior in conjugation reactions.

While traditional polydisperse PEGs are mixtures of chains with a range of molecular weights, monodisperse PEGs like this compound have a defined number of repeating units vonwolkenstein.de. Techniques such as MALDI-TOF MS are particularly useful for assessing the monodispersity of PEG derivatives. MALDI-TOF MS can provide a spectrum showing the distribution of molecular weights, allowing for the identification of the main product peak corresponding to this compound and the detection of any minor peaks corresponding to chains with different numbers of ethylene glycol units or other impurities. frontiersin.orgrsc.orgrsc.org

HPLC can also contribute to monodispersity characterization by separating molecules based on size or other properties, although high-resolution techniques might be needed to distinguish between very similar chain lengths. rsc.orgrsc.org

The monodispersity of this compound is advantageous for applications requiring precise control over the size and properties of the conjugated product. It reduces the heterogeneity of the final conjugate compared to using polydisperse PEG, which is particularly important in pharmaceutical and biotechnological applications where well-defined products are required.

Reaction Mechanisms and Chemistries Governing Mpeg6 Mal Interactions

Thiol-Maleimide Michael Addition Reaction Dynamics

The reaction between the maleimide (B117702) group of mPEG6-Mal and a thiol group is a prominent example of a Michael addition reaction. This reaction forms a stable thioether linkage. biochempeg.combiochempeg.comaxispharm.com

Detailed Reaction Mechanism and Kinetics in Aqueous Media

The thiol-maleimide reaction in aqueous media involves the nucleophilic attack of a thiolate anion on the electron-deficient double bond of the maleimide ring. This reaction typically proceeds efficiently under mild conditions, such as room temperature and aqueous buffers. axispharm.comuu.nl The reaction is generally fast, often completing within minutes. iris-biotech.de The rate of the thiol-maleimide reaction is influenced by several factors, including the concentration of the reactants, the pH of the medium, and the pKa of the thiol. nih.gov Studies investigating the mechanism of thiol addition to N-methylmaleimide in water have explored different pathways, including stepwise addition with rate-limiting nucleophilic attack or proton transfer, and concerted addition. acs.org The nucleophilicity of the cysteine residue is influenced by protein structure and working pH, while the electrophilicity of the Michael acceptor can be adjusted to enhance conjugation efficiency. nih.gov

pH-Dependent Reactivity and Stability of the Thioether Linkage

The reactivity of the maleimide group is highly dependent on pH. The optimal pH range for the reaction with thiols is typically between 6.5 and 7.5. biochempeg.comaxispharm.com At higher pH values (pH ≥ 8), maleimides are susceptible to hydrolysis, leading to ring opening and the formation of a maleic acid amide derivative, which is unreactive towards thiols. uu.nl This competing hydrolysis reaction can reduce the efficiency and selectivity of the thiol-maleimide conjugation. nih.govthermofisher.com

The resulting thioether linkage formed by the Michael addition is generally considered stable. nih.gov However, the stability of the succinimide (B58015) thioether can be affected by various factors, including pH and the presence of other thiols. nih.gov While generally stable, select succinimide thioethers have shown some retro reactions in certain aqueous environments, although the detailed mechanisms and conditions are not always fully elucidated. nih.gov

Selective Bioconjugation with Cysteine Residues of Biomolecules

The thiol-maleimide reaction is widely utilized for the selective bioconjugation of biomolecules, particularly with cysteine residues. papyrusbio.comaxispharm.comuu.nlnih.govnih.govresearchgate.netcreativepegworks.com Cysteine residues contain a free sulfhydryl (-SH) group, which is highly nucleophilic, especially at physiological or slightly alkaline pH. papyrusbio.comnih.govthermofisher.com The reaction of maleimides with cysteine thiols is significantly faster and more selective than with other functional groups commonly found in proteins, such as amines (lysine residues), particularly at pH values between 6.5 and 7.5. axispharm.comthermofisher.comcreativepegworks.com This chemoselectivity allows for targeted modification of proteins and peptides containing accessible cysteine residues. papyrusbio.comaxispharm.comuu.nlresearchgate.netcreativepegworks.com The low natural abundance of cysteine in most proteins further contributes to the site-specificity of maleimide-based bioconjugation. papyrusbio.comnih.gov

Degradation Pathways of Thiol-Maleimide Adducts

While the thioether linkage formed by the thiol-maleimide reaction is generally stable, the succinimide ring of the adduct can undergo degradation or rearrangement under certain conditions. nih.govresearchgate.net

Radical-Mediated Degradation in Hydrogel Systems

Thiol-maleimide crosslinked hydrogels, while generally stable, can undergo degradation mediated by radicals. biomaterials.orgresearchgate.netnih.gov Studies have demonstrated the susceptibility of thiol-maleimide bonds to radical-mediated degradation in hydrogel systems. biomaterials.orgnih.gov This degradation can be initiated by photoinitiators or chemical initiators. biomaterials.orgresearchgate.netnih.gov The radical-mediated mechanism of degradation involves the cleavage of the thioether bond between the sulfur atom and the beta carbon of the Michael adduct. biomaterials.org This process can lead to the conversion of the thiosuccinimide crosslink into a succinimide and the formation of a new thioether with an initiator fragment. researchgate.netnih.gov The extent of degradation can be dependent on the initiator concentration. researchgate.netnih.gov

Stability and Reversibility of Maleimide Bonds in Different Environments

The stability of maleimide bonds and their adducts can vary depending on the chemical environment. While the thioether bond itself is generally stable and non-cleavable under typical conditions, the succinimide ring is prone to hydrolysis, particularly at alkaline pH. uu.nl Hydrolysis of the thiosuccinimide linkage is a known side reaction that can occur. nih.gov

Furthermore, the maleimide-thiol addition reaction and the resulting linkage can be reversible under certain conditions, such as in the presence of other thiols through a retro-Michael reaction or thiol exchange. iris-biotech.denih.gov This retro-Michael reaction can be triggered by reducing environments, such as the presence of glutathione (B108866). nih.govmdpi.com The kinetics of these retro reactions can be influenced by the reactivity of the Michael donor. nih.gov The reversibility of maleimide bonds has implications for the design of degradable materials and controlled release systems. nih.govmdpi.com For instance, in the context of bioconjugation to N-terminal cysteine residues, the succinimide thioether can undergo rearrangement to a six-membered thiazine (B8601807) structure, a side reaction influenced by pH and the amino acid sequence adjacent to the cysteine. nih.govbachem.com This rearrangement is more rapid at elevated pH. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 77078254 |

| Cysteine | 5862 |

| Maleimide | 10935 |

| Polyethylene (B3416737) glycol (PEG) | 24882458 , 172878184 nih.gov, 406952 (Note: PEG represents a class of polymers with varying molecular weights; representative CIDs are provided) |

| Glutathione | 124883 |

Data Tables

While specific quantitative kinetic data for this compound reactions across a range of conditions were not consistently available in the search results, the qualitative and semi-quantitative information regarding pH dependence and reaction rates can be summarized.

Table 1: General Trends in Thiol-Maleimide Reaction Kinetics and Stability vs. pH

| pH Range | Thiol Reactivity with Maleimide | Maleimide Hydrolysis | Succinimide Thioether Stability | Notes |

| Acidic (~pH 5) | Slower due to thiol protonation nih.gov | Minimal | Generally stable | Can prevent thiazine rearrangement with N-terminal cysteine nih.govbachem.com |

| Neutral (6.5-7.5) | Optimal/Fast kinetics biochempeg.comaxispharm.com | Minimal | Generally stable nih.gov | Favored for selective bioconjugation axispharm.comthermofisher.comcreativepegworks.com |

| Alkaline (≥ 8) | High thiolate concentration | Significant uu.nlthermofisher.com | Can undergo hydrolysis nih.gov and rearrangement (N-terminal Cys) nih.govbachem.com | Competing hydrolysis reduces conjugation efficiency uu.nlthermofisher.com |

Integration of this compound in Bioorthogonal Click Chemistry Platforms

Click chemistry refers to a set of highly efficient, reliable, and selective reactions that can be carried out under mild conditions, often in aqueous environments, making them suitable for bioconjugation and modification of biomolecules. labinsights.nlbiochempeg.comwikipedia.org this compound, with its reactive maleimide group, can be integrated into various click chemistry strategies, although the maleimide reaction itself is a Michael addition and not one of the classic click reactions like the azide-alkyne cycloaddition. However, its selective reactivity allows it to be used in conjunction with or as a component within broader click chemistry platforms, particularly in hybrid approaches.

Applications in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free click chemistry reaction between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole. creativepegworks.combiochempeg.com This reaction is particularly valuable for in vivo and biological applications as it avoids the cytotoxicity associated with copper catalysts used in CuAAC. creativepegworks.combroadpharm.com

While this compound itself does not directly participate in the SPAAC reaction (as it lacks an azide or strained alkyne group), it can be used in conjunction with SPAAC in multi-step or hybrid conjugation strategies. For example, a molecule could be modified with an azide or cyclooctyne handle using SPAAC, and subsequently, this compound could be conjugated to a thiol on either the modified molecule or another entity involved in the system. Alternatively, this compound could be reacted with a thiol-containing SPAAC reagent to create a PEGylated component for subsequent click reactions.

Research findings demonstrate the utility of SPAAC in protein modification and bioconjugation under mild conditions. rsc.orgnih.gov The reaction is selective and efficient in biological environments. Although direct examples of this compound specifically within a SPAAC reaction mechanism were not prominently found, the principle of using orthogonal reactions allows for the combination of maleimide chemistry with SPAAC. For instance, a study on protein-protein coupling used SPAAC between a cyclooctyne-derivative of hemoglobin and an azide-modified hemoglobin, highlighting the metal-free nature advantageous for biological systems. rsc.org This suggests that this compound could be introduced via its thiol reactivity to one of the SPAAC components.

Compatibility with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used click reaction that efficiently joins azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles, catalyzed by Cu(I). wikipedia.orgcreativepegworks.comnih.gov CuAAC is known for its high efficiency, fast reaction rates, and specificity. wikipedia.org

Similar to SPAAC, this compound does not directly participate in the CuAAC reaction. However, its compatibility lies in its orthogonal reactivity. The maleimide group reacts selectively with thiols and does not interfere with the azide-alkyne cycloaddition under typical CuAAC conditions. This orthogonality allows for multi-step labeling or conjugation strategies where CuAAC is used to join two components, and this compound is used in a separate step to introduce the PEG moiety by reacting with a thiol group present on one of the components or a third molecule.

Research has extensively utilized CuAAC for bioconjugation and functionalization. nih.gov While the direct integration of this compound within the CuAAC reaction mechanism is not standard, its maleimide functionality can be leveraged in conjunction with CuAAC. For example, a molecule could be synthesized with both an alkyne (for CuAAC) and a thiol (for maleimide chemistry), allowing for sequential or orthogonal functionalization using CuAAC with an azide-containing molecule and subsequent PEGylation with this compound. Heterobifunctional PEGs containing a maleimide and another click chemistry handle (though not specifically this compound with azide/alkyne) demonstrate the principle of combining maleimide reactivity with click chemistry. polysciences.comnanocs.net

Hybrid Click Chemistry Approaches Incorporating Maleimide Reactivity

Hybrid click chemistry approaches combine the desirable features of different click reactions to achieve complex molecular architectures or to conjugate multiple entities selectively. Maleimide chemistry, particularly its rapid and selective reaction with thiols, is often incorporated into such hybrid strategies. acs.orgresearchgate.netresearchgate.net

This compound is highly relevant in hybrid approaches where the maleimide reaction serves as one of the click chemistry steps. For instance, a common strategy involves modifying a protein or peptide with a thiol group (either naturally present cysteine residues or introduced thiols) and then conjugating this compound via the thiol-maleimide Michael addition. This PEGylation step can be combined with other click reactions, such as Diels-Alder or azide-alkyne cycloadditions, performed on different functional handles introduced into the system. colab.wsbiochempeg.com

Detailed research findings illustrate the use of thiol-maleimide chemistry as a "click" tool in materials chemistry and bioconjugation due to its speed, convenience, and efficiency. researchgate.netresearchgate.net It is highly specific to thiols at physiological pH and significantly faster than reactions with amines under these conditions. researchgate.net Studies have explored the mechanism and kinetics of thiol-maleimide reactions under various conditions to optimize their use in click chemistry applications. rsc.orgcolab.ws The stability of the resulting thioether bond is a crucial consideration in these applications. frontiersin.orgcreativepegworks.com

Hybrid approaches might involve creating a scaffold using one click reaction and then attaching this compound to specific sites on the scaffold via thiol-maleimide chemistry. Alternatively, this compound could be used to functionalize a molecule with PEG, and this PEGylated molecule could then participate in a different click reaction through an additional functional group. For example, a mPEG-maleimide conjugate could be further modified if the molecule conjugated to the maleimide also contained an azide or alkyne handle for subsequent click reactions. The development of heterobifunctional PEGs with a maleimide at one end and another reactive group (like NHS ester for amine coupling) at the other exemplifies the principle of creating linkers for multi-step conjugations. polysciences.comnanocs.net

The integration of this compound into these platforms leverages the specificity of the maleimide-thiol reaction alongside the bioorthogonality and efficiency of other click chemistry reactions, enabling the precise construction of complex conjugates for various applications in research and potentially in the development of new materials and therapeutics.

Advanced Applications of Mpeg6 Mal in Biomedical Research and Materials Science

Conjugation Strategies for Biomedical Research

mPEG6-Mal is a key reagent in various bioconjugation strategies, enabling the precise attachment of PEG chains to biomolecules and other structures. The maleimide (B117702) group reacts specifically with thiol groups via a Michael addition reaction, forming a stable thioether bond. creativepegworks.combiochempeg.comcreativepegworks.com This reaction typically occurs efficiently at a pH range of 6.5-7.5, which is suitable for many biological molecules. ponsure.com

Site-specific PEGylation of proteins and peptides is a critical technique for improving their therapeutic properties, such as solubility, stability, and half-life, while potentially minimizing loss of biological activity. polysciences.commerckmillipore.com mPEG-maleimide derivatives, including this compound, are particularly useful for this purpose because they selectively target free thiol groups, which are often present as cysteine residues in proteins and peptides. creativepegworks.comcreativepegworks.com By genetically engineering proteins to contain a single free cysteine residue at a desired location, or by reducing disulfide bonds to expose free thiols, researchers can achieve precise, site-specific conjugation of this compound. creativepegworks.comcreativepegworks.comnih.gov This targeted modification contrasts with less specific methods that react with multiple amine groups on lysine (B10760008) residues, which can lead to heterogeneous products and potential loss of function. merckmillipore.com The reaction between the maleimide group of this compound and the thiol group of cysteine forms a stable, non-cleavable thioether bond. biochempeg.componsure.com

mPEG-maleimide plays a significant role in the development of Antibody-Drug Conjugates (ADCs) and other PEGylated biologics. ADCs are complex molecules that utilize an antibody to selectively deliver a cytotoxic drug payload to target cells, such as cancer cells. biochempeg.combiochempeg.com Maleimide linkers, including those based on PEG, are commonly used to attach the drug payload to the antibody, often by conjugating to cysteine residues. biochempeg.com This approach allows for the controlled loading of the drug onto the antibody. Similarly, PEGylated biologics, which include PEGylated antibodies, peptides, and proteins, benefit from the properties conferred by the attached PEG chains, such as increased circulation half-life and reduced immunogenicity. nofamerica.comnih.govmdpi.com mPEG-maleimide can be used to achieve site-specific PEGylation of these biologics, leading to more defined and potentially more efficacious therapeutic agents. nofamerica.com

Polymer-nucleic acid conjugates are being explored for gene delivery applications, offering potential advantages over viral vectors. kumarbiomaterials.org While the search results did not provide specific details on this compound in this context, maleimide chemistry can be utilized to form such conjugates. Polymers designed for gene delivery can be functionalized with thiol-reactive groups like maleimide, allowing them to be conjugated to nucleic acids that have been modified to contain thiol groups. This conjugation can influence the stability, targeting, and cellular uptake of the nucleic acid payload.

mPEG-maleimide derivatives are widely used for the surface functionalization of nanoparticles and liposomes, which are important platforms for drug delivery and imaging. polysciences.comnanocs.netnanocs.netsigmaaldrich.comuu.nlbiochempeg.comacs.orgmdpi.com By incorporating maleimide-terminated PEGs, such as this compound, into the formulation or by reacting them with pre-formed nanoparticles or liposomes that present thiol groups, researchers can modify the surface properties. uu.nlbiochempeg.comacs.orgwilhelm-lab.comavantiresearch.com This functionalization can enhance the stability of the nanoparticles and liposomes in biological fluids, reduce non-specific interactions with cells and proteins (the "stealth effect" provided by PEG), and allow for the attachment of targeting ligands (e.g., antibodies, peptides) that contain thiol groups. polysciences.comnanocs.netbiochempeg.comacs.orgmdpi.com DSPE-PEG-Maleimide is a common example of a PEGylated lipid with a maleimide group used for liposome (B1194612) functionalization. biochempeg.comavantiresearch.com

Formation of Polymer-Nucleic Acid Conjugates for Gene Delivery

Hydrogel Design and Engineering with this compound

Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, making them suitable for various biomedical applications, including tissue engineering and drug delivery. creativepegworks.comnih.gov this compound can be utilized in the design and engineering of PEG-based hydrogels.

Tunable Mechanical Properties and Degradation Rates for Biomaterials

The ability to tune the mechanical properties and degradation rates of biomaterials is critical for their successful application in areas such as tissue engineering and regenerative medicine. This compound plays a role in the development of hydrogels where the crosslinking density and the inclusion of degradable elements can be controlled. Synthetic polymers like PEG offer tunable mechanical properties and degradation rates, which is a key advantage over some natural polymers that may have limited mechanical strength or rapid degradation. nih.gov

Hydrogels, formed by crosslinked polymer networks, can be engineered to possess specific mechanical stiffness and degradation profiles. For instance, studies have explored the use of PEG-based hydrogels with incorporated matrix metalloproteinase (MMP)-degradable sequences, allowing for cell-mediated degradation. frontiersin.org This controlled degradation is crucial for facilitating cell migration and tissue remodeling within the biomaterial scaffold. By adjusting the concentration of crosslinkers, such as bismaleimide (B1667444) compounds reacting with thiols, the mechanical properties of the resulting hydrogel can be modulated. frontiersin.org

Research indicates that the stiffness of hydrogels can significantly influence cellular functions, including cell spreading and differentiation. frontiersin.org, nih.gov For example, studies on cartilage tissue engineering have shown that hydrogel stiffness impacts chondrocyte behavior and the quality of regenerated cartilage tissue. nih.gov The controlled degradation rate ensures that the biomaterial scaffold is present long enough to support tissue regeneration but degrades as new tissue forms, preventing chronic inflammation or encapsulation.

Research into Hydrogels for Tissue Engineering and Regenerative Medicine (General)

Hydrogels are widely recognized as promising biomaterials for tissue engineering and regenerative medicine due to their high water content, biocompatibility, and ability to mimic the extracellular matrix (ECM). nih.gov, mdpi.com, biochempeg.com, chemrxiv.org this compound is utilized in the formation of PEG-based hydrogels, which are particularly attractive due to the tunable nature of synthetic polymers. nih.gov, biochempeg.com

PEG-maleimide hydrogels, formed by the reaction of maleimide groups with thiol-containing crosslinkers or functionalized polymers, are explored for various applications in regenerative medicine, including the delivery of proteins and cells. grantome.com, nih.gov These hydrogels can be functionalized with bioactive molecules, such as cell adhesive peptides or growth factors, to enhance cell interactions and promote tissue integration. nih.gov

Studies highlight the use of PEG-maleimide hydrogels as delivery vehicles for muscle stem cells to improve transplantation efficiency and restore muscle function. grantome.com The ability to functionalize these hydrogels to mimic the native stem cell niche is a key aspect of this research. grantome.com Furthermore, injectable hydrogels, which can be delivered minimally invasively, are being developed using polymers like PEG for applications in cartilage repair and regeneration. nih.gov, frontiersin.org The porous structure and mechanical stability of hydrogels make them suitable for delivering therapeutic agents and cells to promote tissue healing. nih.gov

Surface Engineering for Biomedical Devices and Diagnostic Platforms

Surface engineering of biomedical devices and diagnostic platforms is essential for controlling their interaction with biological environments, improving their performance, and ensuring their biocompatibility. This compound plays a role in modifying surfaces to achieve desired properties, such as resistance to non-specific protein adsorption, antimicrobial activity, and efficient biomolecule immobilization.

Creation of Non-Fouling Surfaces for Reduced Adsorption

Non-fouling surfaces are designed to resist the non-specific adsorption of proteins, cells, and other biological molecules, which is a major challenge in the performance and longevity of biomedical devices and diagnostic platforms. researchgate.net, nih.gov Protein adsorption can lead to issues such as immune responses, device encapsulation, and reduced sensitivity of biosensors. researchgate.net, nih.gov

Polyethylene (B3416737) glycol (PEG) is widely used to create non-fouling surfaces due to its hydrophilic nature and ability to form a hydrated layer that repels proteins. nih.gov, columbia.edu, nih.gov Surfaces coated with PEG can significantly reduce protein adsorption. nih.gov, columbia.edu The maleimide group in this compound allows for the covalent attachment of the PEG chain to surfaces functionalized with thiol groups, providing a stable and robust non-fouling layer. This approach is particularly relevant for modifying the surfaces of medical implants and diagnostic devices that come into contact with biological fluids. nih.gov

Research in this area focuses on developing strategies to effectively anchor PEG to various substrates, ensuring the long-term stability of the non-fouling coating. nih.gov The density and conformation of the immobilized PEG chains are critical factors influencing the effectiveness of the non-fouling surface.

Biomolecule Immobilization on Biosensor Surfaces for Enhanced Sensing

The performance of biosensors heavily relies on the efficient and stable immobilization of biomolecules, such as enzymes, antibodies, or DNA, onto the sensor surface. mdpi.com, researchgate.net this compound can be used to functionalize surfaces to facilitate the covalent attachment of thiol-containing biomolecules, which is a common strategy for creating robust biosensing interfaces.

Covalent attachment methods, such as the reaction between maleimide groups and thiol groups, provide stable immobilization, which is essential for the reusability and long-term stability of biosensors. mdpi.com, researchgate.net, nih.gov This approach ensures that the biomolecule is securely linked to the transducer surface, allowing for efficient conversion of biological recognition events into measurable signals. mdpi.com, researchgate.net

The use of PEG-based hydrogels, which can be formed using PEG-maleimide, also offers a versatile platform for encapsulating or immobilizing biomolecules within a 3D network on the biosensor surface. nih.gov This can enhance the local concentration of the biomolecule and improve the sensitivity of the biosensor. Research has demonstrated the use of PEG hydrogel photopatterning to immobilize enzymes on electrode arrays for the fabrication of multi-analyte electrochemical biosensors. nih.gov This allows for the simultaneous detection of multiple analytes on a single platform. nih.gov

The ability of this compound to participate in click chemistry reactions, specifically the Michael addition with thiols, makes it a valuable tool for site-specific immobilization of biomolecules, which can help preserve their biological activity and orientation for optimal sensing performance. nih.gov

Innovative Contributions to Polymer and Materials Science

This compound contributes to advancements in polymer and materials science through its utility as a building block for creating functional polymers and modifying material properties. Its well-defined structure, with a specific number of ethylene (B1197577) glycol units (six in mPEG6) and a reactive maleimide end group, allows for precise control over polymer architecture and functionalization.

The maleimide group enables the facile synthesis of various polymer conjugates and networks through reactions with thiols. This is particularly relevant in the development of hydrogels with tailored properties. researchgate.net, rsc.org For instance, this compound can be used in the creation of granular hydrogels interlinked by guest-host interactions, offering unique mechanical properties and facilitating cell migration. researchgate.net, rsc.org

Furthermore, this compound can be incorporated into more complex polymer structures, such as graft copolymers or functional coatings. Its PEG chain imparts hydrophilicity, which is beneficial for applications in aqueous environments and for reducing non-specific interactions. The maleimide group provides a handle for further chemical modifications or crosslinking, allowing for the creation of materials with specific functionalities for diverse applications in biomedical engineering and beyond. purepeg.com, purepeg.com

The use of this compound in polymer synthesis contributes to the broader field of polymer materials science, which focuses on the design, synthesis, characterization, processing, and understanding of polymers and their applications. daad.de, hs-merseburg.de, uni-halle.de, pmsedivision.org Its specific structure and reactivity offer opportunities to engineer novel polymeric materials with enhanced properties for targeted applications in medicine and biotechnology.

Tailoring Polymer Architectures and Nanostructures for Defined Functionalities

The precise reactivity of the maleimide group with thiols makes this compound an excellent tool for tailoring polymer architectures and creating functional nanostructures. This thiol-maleimide click chemistry allows for the controlled conjugation of this compound to thiol-containing molecules or polymers, enabling the construction of complex macromolecular structures with defined properties.

This compound can be used to introduce a short, hydrophilic PEG chain and a terminal maleimide group onto various substrates, including nanoparticles, proteins, peptides, or synthetic polymers. This functionalization can alter the solubility, biocompatibility, and surface properties of the modified material. For instance, conjugating this compound to the surface of nanoparticles can improve their dispersion in aqueous environments and reduce non-specific protein adsorption, thereby enhancing their performance in drug delivery or imaging applications. The PEG chain acts as a stealth layer, and the terminal maleimide can be used for subsequent conjugation of targeting ligands or other functional molecules.

In the context of polymer networks, multi-arm PEG-maleimides (with higher molecular weights and multiple maleimide groups) are commonly used as crosslinkers to form hydrogels by reacting with multi-thiol crosslinkers. While this compound is a monofunctional maleimide (at one end, with a methoxy (B1213986) group at the other), it can be used in conjunction with other monomers or polymers to tailor network properties or create specific architectures. For example, it could be used as a chain transfer agent in controlled radical polymerization to synthesize polymers with a terminal maleimide group, which can then be used as a building block for more complex architectures or for grafting onto other structures.

The PEG chain length in PEG-maleimides is a critical parameter that influences the properties of the resulting materials and nanostructures. A study on functionalizing nanoparticles noted that using a longer PEG spacer (5 kDa) maximized targetability compared to shorter cross-linkers, highlighting the impact of PEG length on functionality. While this compound has a relatively short PEG chain, this specific length can be advantageous for applications where a compact hydrophilic modifier is desired, or where the proximity of the maleimide group to the core structure is important. The tailoring of polymer architectures and nanostructures using maleimide chemistry, therefore, involves careful selection of the PEG-maleimide structure, including the PEG chain length and architecture (linear, multi-arm), to achieve the desired functionalities.

Application in Advanced Polymeric Networks with Reversible Bonds

Advanced polymeric networks often incorporate reversible bonds to achieve dynamic properties such as self-healing, stress relaxation, or recyclability. Maleimide chemistry contributes to the formation of such networks through various mechanisms. As discussed in the context of self-healing, the reversible Diels-Alder reaction between furan (B31954) and maleimide is a prime example of how maleimide chemistry can be used to create networks with thermoreversible covalent bonds.

Furthermore, maleimide-functionalized polymers, including those incorporating this compound, can be used as components in the formation of interpenetrating networks or hybrid networks where reversible interactions occur between different polymer components. For example, a study on engineering peptide-modified alginate-based bioinks mentioned the formation of reversible imine bonds between amine end groups of a PEG-Peptide conjugate (derived from a PEG-Maleimide reaction with a peptide) and aldehyde groups of alginate-dialdehyde within the bioink network. This illustrates how a PEG-maleimide derivative can be part of a system exhibiting reversible bonding in a complex polymeric network.

Analytical and Characterization Methodologies for Mpeg6 Mal Conjugates and Systems

Spectroscopic Techniques for Structural Elucidation and Purity Analysis

Spectroscopic methods provide valuable insights into the chemical structure, functional group presence, and purity of mPEG6-Mal and its resulting conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 31P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful tool for the characterization of PEG conjugates, including those involving maleimide (B117702) functionalization. It is routinely used to confirm the successful conjugation, determine the degree of functionalization, assess purity, and ascertain the molecular weight of the PEG component. nih.govresearchgate.netnih.gov

For mPEG, the 1H NMR spectrum typically shows characteristic signals corresponding to the ethylene (B1197577) glycol repeating units and the terminal methoxy (B1213986) group. nih.govresearchgate.net Upon conjugation via the maleimide group, changes in the chemical shifts and integration of the protons near the conjugation site can be observed, confirming the formation of the new bond, such as a thioether linkage with a thiol-containing molecule. For instance, studies on PEGylated polymers and conjugates have utilized 1H NMR to verify successful reactions and analyze the resulting structures. scispace.comup.ac.zaepo.org The integration of specific proton signals allows for the calculation of the degree of PEGylation or the molecular weight of the PEG chain. nih.govresearchgate.net While 1H NMR is most common, other NMR nuclei like 31P NMR can be relevant if the conjugate or system incorporates phosphorus-containing moieties.

Research findings highlight the utility of 1H NMR in determining the molecular weight, purity, and functionalization of polyethylene (B3416737) glycols. nih.govresearchgate.net Accurate analysis requires careful consideration of 1H-13C coupling, especially for larger polymers, where coupled peaks from repeating units can have integrations comparable to terminal groups. nih.govresearchgate.net Correct assignment of these peaks is crucial for accurate molecular weight determination and assessment of conjugation efficacy. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a complementary technique used to identify the presence of specific functional groups within this compound and its conjugates. By analyzing the vibrational modes of chemical bonds, FTIR can confirm the presence of characteristic peaks associated with the PEG backbone and the maleimide group before conjugation, and the formation of new bonds after conjugation.

For PEG-based structures, FTIR spectra typically show strong absorption bands corresponding to the C-O stretching vibrations of the ether linkages in the PEG chain. The maleimide group has characteristic absorption bands that may change or disappear upon reaction with a thiol, indicating the formation of a thioether bond. Studies characterizing modified PEG polymers and conjugates have utilized FTIR to confirm the presence of specific functional groups and the successful formation of linkages. scispace.comsemanticscholar.orgresearchgate.net For example, FTIR has been used to characterize maleic anhydride (B1165640) modified PEG, showing characteristic peaks related to ester and carboxylic acid groups. semanticscholar.org Similarly, FTIR spectra of PEG conjugates have revealed increased intensity of peaks indicating the formation of new bonds, such as ester bonds. researchgate.net FTIR spectroscopy has also been applied to characterize fatty-acyl-chain conjugates, identifying vibrational modes of methyl, methylene, and alkene groups based on chain length and unsaturation level. nih.gov

Chromatographic and Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and its conjugates and for determining their molecular weight distribution.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is widely used to determine the molecular weight and molecular weight distribution of polymers and their conjugates. This technique separates molecules based on their hydrodynamic volume in solution.

For PEG conjugates, GPC provides information on the average molecular weight (Mn, Mw) and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. A narrow PDI is indicative of a relatively homogeneous sample in terms of molecular size. GPC has been applied to characterize PEGylated polymers and conjugates, providing data on their molecular weight. scispace.com The coupling of GPC with detectors such as multi-angle light scattering (MALS) allows for the determination of absolute molecular weights, independent of elution time and molecular standards. wyatt.comwyatt.comnsf.gov This is particularly useful for complex or conjugated polymers. SEC has also been successfully used to characterize multimeric PEG-protein conjugates, allowing for the resolution and quantitation of various size variants ranging from 50 kDa to over 1000 kDa. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis and purification of this compound and its conjugates, primarily to assess their purity. Different modes of HPLC, such as reversed-phase HPLC (RP-HPLC), can be employed depending on the properties of the molecule.

RP-HPLC separates compounds based on their hydrophobicity. It is particularly useful for monitoring conjugation reactions, identifying impurities, and quantifying the amount of unconjugated starting material or byproducts. RP-HPLC has been emphasized as a robust analytical separation technique for monitoring reactions and ensuring the purity of conjugates synthesized via thiol-maleimide reactions. mdpi.com Studies on PEG conjugates, including a conjugate involving PEG6, have utilized RP-HPLC for analysis. epo.org HPLC is a standard technique for the characterization and quality control of therapeutic conjugates, such as antibody-drug conjugates, allowing for the separation and analysis of different species. chromatographyonline.comnih.gov Two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry has also been developed for the sensitive characterization of functionalized PEG-maleimide intermediates, providing a comprehensive impurity profile. nih.gov

Microscopic and Scattering Techniques for Nanostructure and Morphology

Techniques such as Dynamic Light Scattering (DLS) are widely used to determine the hydrodynamic size distribution and zeta potential of nanoparticles and other colloidal systems formed with PEG conjugates. DLS measures the Brownian motion of particles and relates it to their size. Zeta potential provides information about the surface charge, which influences particle stability. DLS has been used to characterize PEG-betulinic acid conjugates, providing data on hydrodynamic size and polydispersity index. up.ac.za DLS and zeta-potential are commonly reviewed techniques for the physicochemical characterization of nanoparticles, including PEGylated nanoparticles, assessing their size and stability in different media. ulisboa.pt

Microscopic techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide visual information about the morphology and size of the structures. TEM has been used to visualize the spherical morphology of PEG-betulinic acid conjugates. up.ac.za Other microscopic techniques like Atomic Force Microscopy (AFM) and Confocal Laser Scanning Microscopy (CLSM) can also be applied depending on the nature of the system. nih.govnih.gov

Scattering techniques, including Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS), can provide detailed information about the internal structure and morphology of self-assembled systems at the nanoscale. These techniques probe the electron density or nuclear density variations within the sample. While not specifically focused on this compound, reviews on the characterization of polymer systems and supramolecular gels highlight the power of combining microscopy and scattering techniques to characterize materials over multiple length scales. nih.govnih.gov Differential Dynamic Microscopy (DDM), which combines microscopy with light scattering principles, is also emerging for the characterization of polymer systems and dynamics. biopacificmip.orgresearchgate.net

These techniques collectively provide a comprehensive suite of tools for the detailed analytical and structural characterization of this compound conjugates and the systems they form, ensuring quality control and facilitating the understanding of their behavior for various applications.

Dynamic Light Scattering (DLS) for Size Distribution

DLS has been applied to characterize the size of systems incorporating mPEG or mPEG-maleimide derivatives. For instance, mPEG-PLA and polymeric prodrug micelles, which can self-assemble into nanoscale structures in aqueous solutions, have been characterized using DLS. Studies have reported micelle diameters in the range of approximately 28.73 ± 1.45 nm for mPEG-PLA and 49.67 ± 4.29 nm for prodrug micelles, with results consistent with cryogenic transmission electron microscopy (cryo-TEM) researchgate.netnih.gov. DLS is also used to determine the aggregation numbers of micelles, which can range from hundreds to over a thousand, depending on factors like drug incorporation researchgate.netnih.gov. The technique is valuable for monitoring the colloidal stability of samples, as the PDI reflects the variation in particle size within a sample; a PDI close to zero suggests a single, well-defined species nanotempertech.com.

| Sample Type | Average Diameter (nm) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|

| mPEG-PLA Micelles | 28.73 ± 1.45 | Not specified | researchgate.netnih.gov |

| Polymeric Prodrug Micelles | 49.67 ± 4.29 | Not specified | researchgate.netnih.gov |

| Nanogels (CHO/NH2 ratio 2.3) | ~120 | 0.12 |

These examples highlight the utility of DLS in assessing the size and homogeneity of self-assembled structures and conjugates involving mPEG-based compounds.

Transmission Electron Microscopy (TEM) for Morphology and Conjugation

Transmission Electron Microscopy (TEM) provides high-resolution images that allow for the visualization of the morphology, size, and internal structure of materials at the nanoscale. This technique is particularly useful for examining the shape and confirming the formation of complex structures involving this compound conjugates, such as nanoparticles or micelles.

TEM has been employed to evaluate the morphology of PEGylated nanoparticles and micelles, often complementing DLS measurements researchgate.netnih.govsemanticscholar.org. For instance, cryo-TEM has been used to confirm the spherical shape of mPEG-PLA and prodrug micelles, with results aligning with DLS data researchgate.netnih.gov. TEM can also reveal the presence of core-shell structures in nanoparticles, which is relevant when this compound is used for surface modification google.com. In the characterization of functionalized mesoporous silica (B1680970) nanoparticles, STEM images identified PEGylated coatings as thin layers surrounding the nanoparticles, which was further supported by EDX line scans showing the distribution of carbon from the PEG layer uab.cat. Changes in morphology, such as the transition from well-dispersed spherical forms to irregular aggregates, can also be observed by TEM in response to environmental changes, providing insights into the stability and behavior of mPEG-modified systems .

Small-Angle Neutron Scattering (SANS) for Structural Details

Small-Angle Neutron Scattering (SANS) is a technique used to investigate the structure of materials at the nanoscale (typically from 1 to 100 nm). By analyzing the elastic scattering of neutrons from a sample, SANS can provide information about the size, shape, and arrangement of components within a material, as well as details about internal structures and interfaces. While the search results provided general information about analytical methods, specific applications of SANS for characterizing this compound conjugates or systems were not detailed mod3pharma.com. However, SANS is a powerful tool for studying the structure of polymers, micelles, and nanoparticles in solution, making it potentially valuable for future investigations into the detailed structural characteristics of systems incorporating this compound.

Thermal Analysis Techniques

Thermal analysis techniques are valuable for assessing the thermal stability and composition of materials, including those modified with this compound.

Thermogravimetric Analysis (TGA) for Ligand Loading and Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is particularly useful for determining the thermal stability of materials and quantifying the amount of volatile components or organic ligands present measurlabs.comwku.edu.

TGA can be used to assess the thermal stability of mPEG-maleimide derivatives and their conjugates. Studies have shown that mPEG-Mal exhibits increased thermal stability compared to its precursor, mPEG-OH researchgate.net. TGA curves can reveal the temperatures at which different components of a conjugate or system degrade, providing insights into the thermal robustness of the material researchgate.netmdpi.com. By measuring the mass loss corresponding to the degradation of the organic this compound component, TGA can also be used to estimate the ligand loading or the amount of this compound conjugated to a material, although specific examples for this compound in this context were not prominently featured in the search results. The technique is broadly applicable for analyzing the composition and thermal degradation behavior of polymer composites and other materials mdpi.com.

Advanced Bioanalytical Techniques

mPEG-based compounds, including those with maleimide functionality, play a role in advanced bioanalytical techniques, particularly in the context of single-cell analysis.

Mass Cytometry for High-Dimensional Single-Cell Analysis using mPEG-based Metal Tags

Mass Cytometry (also known as CyTOF) is a powerful bioanalytical technique that enables high-dimensional single-cell analysis by using antibodies labeled with heavy metal isotopes instead of fluorophores biocompare.comspectroscopyonline.comrsc.org. This approach overcomes the limitations of spectral overlap encountered in traditional flow cytometry, allowing for the simultaneous measurement of a large number of cellular markers (potentially up to 50 or more) biocompare.comspectroscopyonline.com.

mPEG-based polymers, including those with maleimide functionality, are relevant in mass cytometry as components of metal tags used to label antibodies rsc.orgresearchgate.netacs.org. Metal-chelating polymers are conjugated to antibodies, and these polymers are loaded with enriched metal isotopes spectroscopyonline.comrsc.orgresearchgate.net. The maleimide group's selective reactivity with thiol groups is a key strategy for conjugating these metal-chelating polymers to antibodies or other biomolecules rsc.orgresearchgate.net. While this compound specifically was not extensively detailed in the search results in the context of mass cytometry tags, the principle of using mPEG-maleimide to attach metal chelators for subsequent detection in mass cytometry is consistent with the described methodologies rsc.orgresearchgate.netnih.gov. These metal-tagged antibodies are then used to stain cells, which are subsequently introduced into an inductively coupled plasma time-of-flight mass spectrometer (ICP-TOF-MS) for analysis spectroscopyonline.comrsc.org. This allows for the quantitative detection of multiple biomarkers at the single-cell level biocompare.comrsc.org. The use of mPEG-based tags can contribute to the solubility and stability of the metal-antibody conjugates abbexa.comnanocs.net.

| Technique | Analyte/System Property | Information Provided | Relevance to this compound |

|---|---|---|---|

| DLS | Size distribution, Hydrodynamic radius, PDI | Particle/molecule size and homogeneity in solution | Characterizing size of this compound conjugates, micelles, nanoparticles nanotempertech.comresearchgate.netnih.govsemanticscholar.org |

| TEM | Morphology, Size, Structure | Visual confirmation of shape, internal structure | Visualizing this compound modified nanoparticles, micelles, confirming conjugation researchgate.netnih.govsemanticscholar.orguab.cat |

| SANS | Nanoscale structure, Arrangement | Detailed structural information at the nanoscale | Potential for studying the internal structure of this compound systems (specific examples not found) |